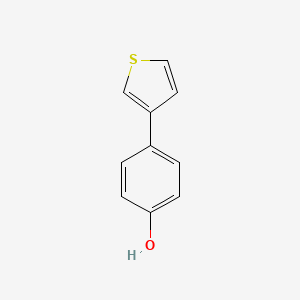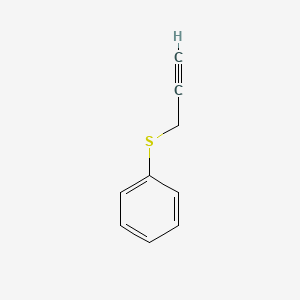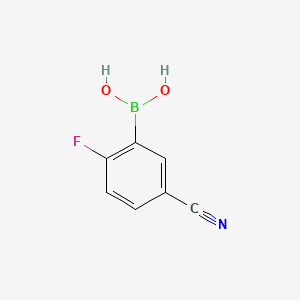
5-氰基-2-氟苯硼酸
描述
5-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of 5-Cyano-2-fluorophenylboronic acid is 164.93 g/mol . The InChI code is 1S/C7H5BFNO2/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-3,11-12H .
Physical And Chemical Properties Analysis
5-Cyano-2-fluorophenylboronic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学研究应用
荧光猝灭和传感器开发
研究了硼酸衍生物如5-氯-2-甲氧基苯硼酸和4-氟-2-甲氧基苯硼酸的荧光猝灭机制,揭示了活性静态猝灭机制及其在传感器开发中的潜力。基于硼酸的荧光探针,包括氰基取代变体,在生物样品中对葡萄糖检测表现出高灵敏度和选择性,表明这类化合物在医学诊断和研究中的关键作用(Geethanjali et al., 2015) (Wang et al., 2021)。
药理学和生化研究
通过钯催化的铃木偶联反应合成的衍生物,涉及各种芳基硼酸,包括氟取代变体,显示出显著的药理活性,如溶血、生物膜抑制和抗血栓溶解性能,表明5-氰基-2-氟苯硼酸在药物化学和药物开发中的重要性(Ikram et al., 2015)。
分析化学和检测方法
该化合物在合成和定量制药化合物中的致致突变性杂质的作用凸显了其在维护药物安全性和符合国际标准中的重要性。利用硼酸衍生物的先进UPLC方法可以检测关键的致突变性杂质,展示了该化合物在确保制药产品纯度和安全性方面的实用性(Katta et al., 2017)。
安全和危害
5-Cyano-2-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash immediately with plenty of water .
作用机制
Target of Action
5-Cyano-2-fluorophenylboronic acid is primarily used as a laboratory chemical This allows them to modulate the activity of these targets .
Mode of Action
The cyano and fluorine groups on the phenyl ring of the compound could potentially influence its reactivity and selectivity .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
These include the compound’s pKa, the presence of transporters in the body, and the compound’s ability to form boronate esters with biological molecules .
Result of Action
Given the reactivity of boronic acids, it’s plausible that this compound could modulate the activity of various proteins, enzymes, and receptors, leading to changes in cellular function .
Action Environment
The action of 5-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form boronate esters. Additionally, the presence of diol-containing molecules in the environment can influence the compound’s selectivity and reactivity .
生化分析
Biochemical Properties
5-Cyano-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making 5-Cyano-2-fluorophenylboronic acid a valuable tool for studying protease function and regulation .
Cellular Effects
5-Cyano-2-fluorophenylboronic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also influences the expression of genes involved in apoptosis and stress response, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of 5-Cyano-2-fluorophenylboronic acid involves its interaction with the active sites of enzymes and proteins. By forming a covalent bond with the serine residue in the active site of serine proteases, it inhibits their activity. Additionally, 5-Cyano-2-fluorophenylboronic acid can bind to the catalytic subunits of proteasomes, preventing the degradation of ubiquitinated proteins and leading to cellular stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-fluorophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong acids, bases, or oxidizing agents. Long-term exposure to 5-Cyano-2-fluorophenylboronic acid in in vitro studies has shown sustained inhibition of proteasome activity and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of 5-Cyano-2-fluorophenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit protease activity without causing significant toxicity. At high doses, it may lead to adverse effects such as organ toxicity and severe cellular stress. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response without causing harm .
Metabolic Pathways
5-Cyano-2-fluorophenylboronic acid is involved in metabolic pathways related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, affecting their catalytic activity. Additionally, it influences the metabolic flux of ubiquitinated proteins by inhibiting proteasome activity, leading to altered levels of metabolites involved in protein degradation and stress response .
Transport and Distribution
Within cells and tissues, 5-Cyano-2-fluorophenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
5-Cyano-2-fluorophenylboronic acid is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to reach the active sites of target enzymes and proteins. Post-translational modifications and targeting signals may direct 5-Cyano-2-fluorophenylboronic acid to specific compartments, enhancing its effectiveness in inhibiting protease activity and regulating cellular processes .
属性
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
468718-30-1 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

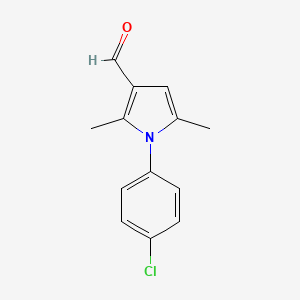
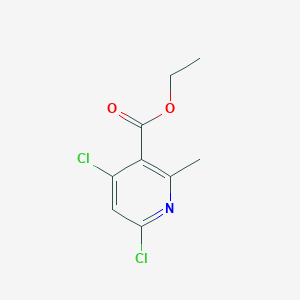
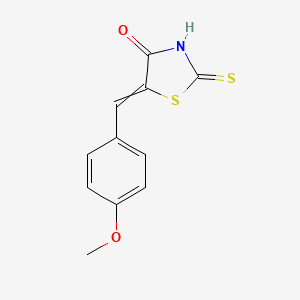
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)

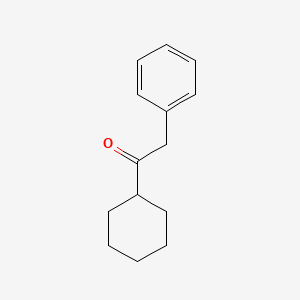
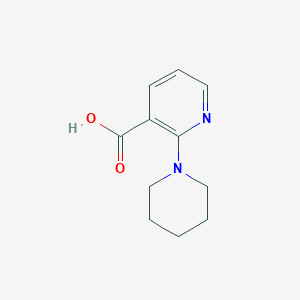
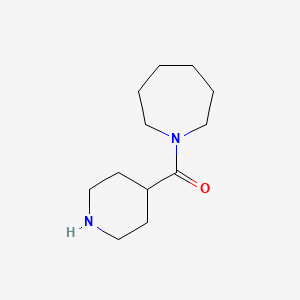
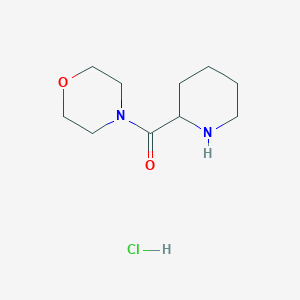
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
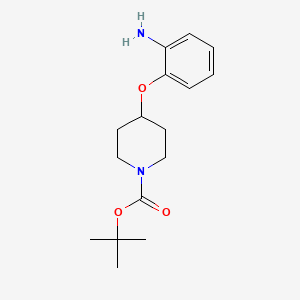
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)
